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Chiglitazar, a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor
(PPAR) pan-agonist, has emerged as a new therapeutic option for type 2 diabetes mellitus
(T2DM). By activating all three PPAR subtypes (q, y, and d), Chiglitazar offers a multi-faceted
approach to addressing the metabolic dysregulation characteristic of T2DM, including insulin
resistance and dyslipidemia.[1][2][3] This guide provides a meta-analysis of key clinical trial
outcomes for Chiglitazar, comparing its efficacy and safety against placebo, active
comparators, and other PPAR agonists.

Mechanism of Action: A Pan-PPAR Agonist

Chiglitazar functions as a ligand-activated transcription factor modulator.[4] It binds to and
activates PPARa, PPARy, and PPARJ, which form heterodimers with the retinoid X receptor
(RXR). This complex then binds to specific DNA sequences, known as peroxisome proliferator
response elements (PPRES), in the regulatory regions of target genes. This action modulates
the transcription of genes involved in glucose and lipid metabolism, energy homeostasis, and
inflammation.[5]

» PPARa Activation: Primarily expressed in the liver, heart, and muscle, its activation
stimulates fatty acid oxidation and improves lipoprotein metabolism, contributing to lower
triglyceride levels.
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e PPARYy Activation: Highly expressed in adipose tissue, its activation is central to improving
insulin sensitivity, promoting fatty acid uptake into fat cells, and regulating adipogenesis.

e PPARJ Activation: Ubiquitously expressed, its activation enhances fatty acid oxidation and
energy expenditure.

By simultaneously activating all three subtypes, Chiglitazar provides a comprehensive
mechanism for improving both glycemic control and lipid profiles.
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Caption: Chiglitazar's PPAR Pan-Agonist Signaling Pathway.

Efficacy of Chiglitazar in Phase Ill Clinical Trials

The efficacy of Chiglitazar has been evaluated in several randomized, double-blind, phase Il
clinical trials. The primary endpoint in these studies was the change in glycosylated hemoglobin
(HbAlc) from baseline.

Table 1: Efficacy of Chiglitazar vs. Placebo (CMAP Trial)

This trial assessed Chiglitazar's superiority over placebo in T2DM patients with inadequate

glycemic control from diet and exercise alone.

Endpoint (Change

from Baseline at 24
Weeks)

Chiglitazar 32 mg
(n=167)

Chiglitazar 48 mg
(n=166)

Placebo (n=202)

HbA1c (%)

-0.91%

-1.14%

-0.49%

Placebo-Adjusted
Difference (95% CI)

-0.87% (-1.10 to
-0.65)

-1.05% (-1.29 to
-0.81)

N/A

Fasting Plasma

Glucose (mmol/L)

Significant Reduction

Significant Reduction

N/A

2-h Postprandial

Glucose (mmol/L)

Significant Reduction

Significant Reduction

N/A

Triglycerides (mmol/L)

Significant Reduction

Significant Reduction

N/A

Data sourced from the CMAP trial. All comparisons for Chiglitazar vs. Placebo were p <
0.0001.

Table 2: Efficacy of Chiglitazar vs. Sitagliptin (CMAS
Trial)

This trial evaluated the non-inferiority of Chiglitazar compared to the DPP-4 inhibitor Sitagliptin
in a similar patient population.
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Endpoint (Change
from Baseline at 24

Chiglitazar 32 mg

Chiglitazar 48 mg

Sitagliptin 100 mg

n=245 n=246 n=248
Weeks) ( ) ( ) ( )
HbAlc (%) -1.40% -1.47% -1.39%
Mean Difference vs.
-0.04% (-0.22 to 0.15) -0.08% (-0.27 to 0.10) N/A

Sitagliptin (95% CI)

Fasting Plasma

Glucose

Greater Reduction

Greater Reduction

Less Reduction

2-h Postprandial

Glucose

Greater Reduction

Greater Reduction

Less Reduction

Data sourced from the CMAS trial. Both Chiglitazar doses were demonstrated to be non-

inferior to Sitagliptin. A pooled analysis of the CMAP and CMAS trials also showed that

Chiglitazar 48 mg was superior to Sitagliptin in reducing HbA1c in patients with metabolic

syndrome.

Indirect Comparison with Thiazolidinediones (TZDs)

A meta-analysis was conducted to indirectly compare the efficacy and safety of Chiglitazar

with traditional PPARYy agonist TZDs (e.g., Pioglitazone, Rosiglitazone).

ble 3: Indi Analvsis of Chidli

Endpoint (Weighted Mean

Difference)

Augmented Dose

Chiglitazar vs. TZD

95% Confidence Interval

HbAlc (%) -0.15% -0.27 to -0.04
Triglycerides (mmol/L) -0.17 mmol/L -0.24t0-0.11
HOMA-[3 (B-cell function) +17.75 10.73to 24.77
HOMA-IR (Insulin Resistance) +0.87 0.38to 1.37

Data sourced from an indirect comparison meta-analysis. The augmented dose of Chiglitazar

showed greater reductions in HbAlc and triglycerides and a more significant improvement in 3-
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cell function (HOMA-3) compared to TZDs. However, TZDs appeared to have a greater effect
on reducing insulin resistance (HOMA-IR).

Safety and Tolerability Profile

Across clinical trials, Chiglitazar has demonstrated a favorable safety profile.

Table 4: Summary of Safety Outcomes

Placebo | Active

Adverse Event Chiglitazar
Comparator

Frequency similar to control
Overall Adverse Events N/A

groups
Edema Low incidence of mild edema Lower or similar incidence
Weight Gain Slight increase reported Lower or similar
Hypoglycemia Risk comparable to TZDs N/A
Bone Fractures Risk comparable to TZDs N/A

The overall frequency of adverse events and study discontinuation due to them were similar
between Chiglitazar and control groups.

Experimental Protocols

The methodologies for the pivotal Phase Il trials provide the foundation for the efficacy and
safety data.

CMAP and CMAS Trial Protocols

o Study Design: Randomized, double-blind, placebo-controlled (CMAP) or active-controlled
(CMAS), multicenter Phase Il trials.

» Patient Population: Adults aged 18-70 with T2DM inadequately controlled by diet and
exercise for at least 12 weeks, with HbAlc levels between 7.5% and 10.0%.
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e Randomization: Patients were randomly assigned in a 1:1:1 ratio (CMAS) or varied ratios
(CMAP) to receive treatment.

« Intervention: Once-daily oral administration of Chiglitazar (32 mg or 48 mg), placebo, or
Sitagliptin (100 mg) for 24 weeks.

e Primary Endpoint: The primary efficacy measure was the change in HbAlc from baseline to
week 24.

e Secondary Endpoints: Included changes in fasting plasma glucose, 2-hour postprandial
glucose, insulin sensitivity, and lipid parameters.

Patient Screening
(T2DM, HbA1c 7.5-10.0%)

Randomization

- _— Control
(Chlglltazar 32 mg (Chlglltazar 48 mg) (Placebo or Sitagliptin))

24-Week Treatment Period

Endpoint Analysis
(Primary: AHbA1c)

Click to download full resolution via product page

Caption: Generalized Workflow for Chiglitazar Phase III Clinical Trials.

Meta-Analysis Protocol

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b606645?utm_src=pdf-body
https://www.benchchem.com/product/b606645?utm_src=pdf-body-img
https://www.benchchem.com/product/b606645?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The indirect comparison followed the Preferred Reporting Items for Systematic Reviews and
Meta-analyses (PRISMA) protocol.

o Data Sources: A systematic literature search was conducted on platforms including PubMed,
Medline, Embase, and ClinicalTrials.gov for relevant randomized controlled trials (RCTS).

o Study Selection: Inclusion criteria required studies to be RCTs in patients with T2DM
comparing either Chiglitazar or a TZD against a placebo.

» Data Extraction: Efficacy and safety outcomes were extracted from the selected studies.

e Analysis: An indirect comparison meta-analysis was performed to evaluate the relative
efficacy and safety between Chiglitazar and TZDs.

Systematic Literature Search

(PubMed, Embase, etc.)

Study Selection
(Inclusion/Exclusion Criteria)

Data Extraction
(Efficacy & Safety Endpoints)

Indirect Comparison
Meta-Analysis

Click to download full resolution via product page

Caption: Logical Workflow for the Indirect Comparison Meta-Analysis.

Comparison with Other T2DM Treatment
Alternatives
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The management of T2DM involves a range of therapeutic classes. Metformin is typically the
first-line therapy. When metformin is insufficient, other agents are added.

o DPP-4 Inhibitors (e.g., Sitagliptin): Chiglitazar demonstrated non-inferiority in HbAlc
reduction and superior effects on fasting and postprandial glucose.

e Thiazolidinediones (TZDs): As PPARYy agonists, TZDs share a mechanism related to insulin
sensitization. The meta-analysis suggests Chiglitazar may offer better glycemic and lipid
control with a comparable safety profile.

o GLP-1 Receptor Agonists & SGLT-2 Inhibitors: These newer classes are often
recommended, particularly in patients with established cardiovascular disease, due to their
proven cardiovascular benefits. They also offer the advantage of weight loss. Chiglitazar's
primary advantages lie in its potent insulin-sensitizing and lipid-modifying effects stemming
from its pan-PPAR agonism.

Conclusion

The meta-analysis of Chiglitazar's clinical trial data indicates that it is an effective and well-
tolerated oral antidiabetic agent. As a PPAR pan-agonist, it significantly improves glycemic
control and lipid profiles in patients with T2DM. It has demonstrated superiority over placebo
and non-inferiority to Sitagliptin in reducing HbAlc. An indirect comparison with TZDs suggests
potential advantages in glycemic and lipid control with a comparable safety profile. With its
comprehensive mechanism of action, Chiglitazar represents a valuable therapeutic option,
particularly for patients with T2DM characterized by significant insulin resistance and
dyslipidemia.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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